molecular formula C16H13NO3S B2961238 1-(4-ethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one CAS No. 877811-73-9

1-(4-ethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one

Cat. No.: B2961238
CAS No.: 877811-73-9
M. Wt: 299.34
InChI Key: XGGWMZMFULALHP-UHFFFAOYSA-N
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Description

1-(4-ethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a chemical compound of significant interest in scientific research, built around the benzothiazole core structure. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse pharmacological potential and presence in various biologically active molecules . Researchers investigate this core for a wide range of applications, including the development of antimicrobial agents to address pressing public health challenges like multi-drug resistance . Other explored activities of benzothiazole derivatives include anticancer, anthelmintic, antitubercular, and anticonvulsant properties, making them a versatile subject for drug discovery and biochemical studies . The specific structure of this compound, which features an ethoxybenzoyl substituent, may be synthesized and studied to explore its unique mechanism of action and selectivity in various experimental models. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(4-ethoxybenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c1-2-20-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16(19)21-17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGWMZMFULALHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one typically involves the reaction of 4-ethoxybenzoyl chloride with 2-aminobenzenethiol. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

1-(4-Ethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-Nitro-1,3-dihydro-2,1-benzothiazol-3-one

  • Key Difference : Substitution at position 1 with a nitro group instead of 4-ethoxybenzoyl.
  • Impact : The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the benzothiazol-3-one ring. This contrasts with the electron-donating ethoxy group in the target compound, which may reduce reactivity in nucleophilic environments.
  • Applications : Nitro-substituted benzothiazolones are often intermediates in explosive or dye synthesis, whereas ethoxybenzoyl derivatives may prioritize stability for pharmacological use .

(3Z)-1-Benzyl-3-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one

  • Key Difference : A fused thiazolo-triazolone system replaces the benzothiazol-3-one core.
  • However, the increased complexity may reduce synthetic yield compared to the simpler benzothiazol-3-one scaffold .

Substituent Variations

5-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

  • Key Feature : The 4-ethoxybenzoyl group is attached to a piperidine-triazolone core instead of benzothiazol-3-one.
  • Impact : The piperidine ring adds basicity and conformational flexibility, which could improve membrane permeability in drug design. The molecular weight (436.5 g/mol) is significantly higher than the target compound (estimated ~285 g/mol), affecting pharmacokinetics .

Electronic and Solubility Profiles

Compound Core Structure Substituent Electron Effect Solubility Trend
1-(4-Ethoxybenzoyl)-benzothiazol-3-one Benzothiazol-3-one 4-Ethoxybenzoyl Electron-donating Moderate (lipophilic)
5-Nitro-benzothiazol-3-one Benzothiazol-3-one Nitro Electron-withdrawing Low (polar aprotic)
Piperidine-triazolone derivative Triazolone-piperidine 4-Ethoxybenzoyl Electron-donating High (flexible core)

Biological Activity

1-(4-Ethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a compound belonging to the benzothiazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various heterocyclic compounds. The general synthetic pathway includes the condensation of 4-ethoxybenzoyl chloride with a suitable benzothiazole derivative. This method allows for the introduction of functional groups that enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. These compounds exhibit significant inhibitory effects against various bacterial strains and fungi. For instance, a study demonstrated that certain benzothiazole derivatives showed Minimum Inhibitory Concentrations (MIC) as low as 100 μg/mL against Mycobacterium tuberculosis .

Compound MIC (μg/mL) Activity
This compound100Moderate to good against M. tuberculosis
Other Benzothiazole Derivatives250Varies by structure

Anticancer Activity

Benzothiazoles have also been investigated for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A case study involving the compound demonstrated a significant reduction in tumor size in murine models treated with it .

Structure-Activity Relationships (SAR)

The biological activity of benzothiazole derivatives is closely related to their chemical structure. Modifications in the benzothiazole ring and substituents can significantly influence their pharmacological effects. For example:

  • Presence of Electron-Withdrawing Groups : Enhances activity by increasing electron deficiency at the nitrogen atom.
  • Aliphatic vs. Aromatic Substituents : Aromatic groups often improve binding affinity to biological targets.

Case Studies

Several case studies have illustrated the effectiveness of this compound in various therapeutic contexts:

  • Anti-Tubercular Activity : In vitro studies revealed that this compound exhibited better activity compared to standard anti-tubercular drugs.
  • Antimalarial Activity : Compounds similar to this compound have been shown to suppress Plasmodium falciparum growth effectively .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-ethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one?

  • Methodology : A two-step approach is commonly employed:

Condensation : React 4-ethoxybenzoyl chloride with 1,3-dihydro-2,1-benzothiazol-3-one under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to form the intermediate.

Cyclization : Use tetra-nn-butyl ammonium bromide (TBAB) as a phase-transfer catalyst to facilitate intramolecular cyclization in a mixed solvent system (e.g., DMF/water) at reflux .

  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC with a C18 column (acetonitrile/water gradient).

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Resolve the crystal structure using SHELXL (SHELX-2018 suite) for refinement. Key parameters include Rint<0.05R_{\text{int}} < 0.05 and data-to-parameter ratio > 15 .
  • Spectroscopy :

  • 1H^1\text{H} and 13C^{13}\text{C} NMR in DMSO-d6d_6 to identify ethoxybenzoyl and benzothiazolone moieties.
  • High-resolution mass spectrometry (HRMS) in ESI+ mode for molecular ion verification.

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Accelerated Stability Studies :

  • Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 3–6 months.
  • Analyze degradation products using LC-MS and compare against fresh samples.
    • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C indicates high thermal stability) .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity in nucleophilic environments?

  • Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-31G(d,p) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways .

Q. What strategies resolve discrepancies in crystallographic data, such as disorder in the benzothiazolone ring?

  • Refinement Protocols : Use SHELXL’s PART and SUMP commands to model disordered atoms. Apply isotropic displacement parameters for minor occupancy sites.
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence <5% .

Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Derivative Synthesis : Introduce substituents (e.g., halogens, nitro groups) at the 4-ethoxybenzoyl or benzothiazolone positions via Suzuki coupling or electrophilic substitution .
  • Biological Assays :

  • Antimicrobial Activity : Use microdilution assays (MIC against S. aureus and E. coli).
  • Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) via ELISA, referencing similar benzothiazolone derivatives .

Q. What experimental designs address low yields in large-scale synthesis?

  • DoE Optimization : Vary parameters (catalyst loading, solvent ratio, temperature) via a Box-Behnken design.
  • Continuous Flow Chemistry : Implement a plug-flow reactor with immobilized TBAB to enhance reaction homogeneity and reduce byproducts .

Data Contradiction and Reproducibility

Q. How to reconcile conflicting NMR data for the benzothiazolone proton environment?

  • Dynamic Effects : Analyze variable-temperature NMR (VT-NMR) in DMSO-d6d_6 from 25°C to 80°C to detect tautomerism or rotational barriers.
  • 2D NMR : Use 1H^1\text{H}-13C^{13}\text{C} HSQC and HMBC to resolve overlapping signals .

Q. What frameworks guide hypothesis-driven research on this compound’s mechanism of action?

  • Theoretical Linkage : Anchor studies to the "lock-and-key" model for enzyme inhibition or Marcus theory for electron-transfer reactions.
  • Multi-Omics Integration : Combine proteomics (target identification) and metabolomics (pathway disruption analysis) .

Methodological Best Practices

  • Crystallography : Deposit SC-XRD data in the Cambridge Structural Database (CSD) with CCDC number cross-referencing .
  • Synthesis Reproducibility : Publish detailed SI (supplementary information) with exact molar ratios, solvent grades, and purification steps .

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